4-chloro-N,N-diethylbenzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,N-diethylbenzene-1-carboximidamide is a chemical compound with the molecular formula C11H15ClN2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group attached to a benzene ring, along with a carboximidamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethylbenzene-1-carboximidamide typically involves the reaction of 4-chlorobenzonitrile with diethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the carboximidamide group. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and efficiency. The compound is then purified using techniques such as crystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-diethylbenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
4-chloro-N,N-diethylbenzene-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-diethylbenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N,N-diethylbenzene-1-carboximidamide can be compared with other similar compounds, such as:
4-chlorobenzonitrile: A precursor in the synthesis of this compound.
N,N-diethylbenzene-1-carboximidamide: Lacks the chloro group, resulting in different chemical and biological properties.
4-chloro-N,N-dimethylbenzene-1-carboximidamide: Similar structure but with dimethyl groups instead of diethyl groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
67095-91-4 |
---|---|
Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-chloro-N,N-diethylbenzenecarboximidamide |
InChI |
InChI=1S/C11H15ClN2/c1-3-14(4-2)11(13)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
IBKVBPBACKQYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=N)C1=CC=C(C=C1)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.